![molecular formula C16H14N2O4 B1226163 N-(2-furanylmethyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1226163.png)
N-(2-furanylmethyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide
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Overview
Description
N-(2-furanylmethyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide is a member of methoxybenzenes.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis and Characterization : N-substituted compounds like N-(2-furanylmethyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide are synthesized and characterized using various techniques. For instance, certain derivatives have been synthesized through reactions involving acetylacetone or malononitrile, and their structures are confirmed via spectral data (IR, MS, NMR) (Hassan, Hafez, & Osman, 2014). Similarly, compounds involving a reductive cyclization process are synthesized and their structure elucidated based on IR, NMR, and LC-MS data (Bhaskar, Kumar, Hanumanthappa, & Vijaykumar, 2019).
Crystal Structure Analysis : Understanding the crystal structure of these compounds is essential for their application in various fields. X-ray diffraction analysis is commonly used to determine the crystal structure of synthesized compounds, providing insights into their molecular and solid-state structure (Wang et al., 2012), (Rahmani et al., 2017).
Biological and Pharmaceutical Applications
Anticancer and Antibacterial Activity : Some N-substituted compounds demonstrate significant anticancer and antibacterial activities. They are screened against various cancer cell lines and bacteria, showing potential as therapeutic agents. This is evidenced by studies evaluating the cytotoxicity against Ehrlich Ascites Carcinoma cells and the antibacterial efficacy against different bacterial strains (Hassan, Hafez, & Osman, 2014), (Aghekyan et al., 2020).
Antiprotozoal Agents : Specific derivatives, such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, exhibit promising antiprotozoal activities. These compounds are synthesized through intricate pathways and screened against protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).
Antidiabetic Screening : Derivatives like N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides show potential in antidiabetic applications. They are synthesized through specific reactions and tested for their inhibitory activity against α-amylase, indicating their relevance in managing diabetes (Lalpara et al., 2021).
Anion-directed Organized Assemblies : The compound's interaction with different anions leads to organized assemblies, which are crucial for understanding molecular interactions and designing novel materials (Zheng et al., 2013).
properties
Product Name |
N-(2-furanylmethyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide |
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Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H14N2O4/c1-20-12-5-2-4-11(8-12)15-9-14(18-22-15)16(19)17-10-13-6-3-7-21-13/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
VLTZRGPEWQWHCK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=CO3 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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